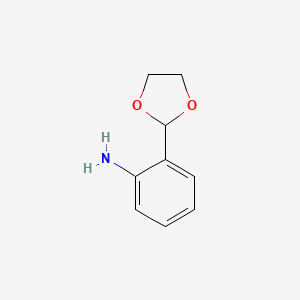

2-(1,3-Dioxolan-2-yl)aniline

概要

説明

“2-(1,3-Dioxolan-2-yl)aniline” is a synthetic chemical that can be made from acetonitrile and salicylic acid1. This molecule is used in the synthesis of other compounds that are used as herbicides, fungicides, and pesticides1.

Synthesis Analysis

Mechanistic studies have shown that intramolecular hydrogen bonding involving one or more protons on the nitrogen atom of 2-(1,3-dioxolan-2-yl)aniline are responsible for the formation of the imine1. Kinetics studies show that 2-(1,3-dioxolan-2-yl)aniline reacts with acetonitrile to form an imine through covalent bond formation1.

Molecular Structure Analysis

The molecular formula of “2-(1,3-Dioxolan-2-yl)aniline” is C9H11NO22. The molecular weight is 165.19 g/mol2. The InChI code is 1S/C9H11NO2/c10-8-4-2-1-3-7 (8)9-11-5-6-12-9/h1-4,9H,5-6,10H23.

Chemical Reactions Analysis

Intramolecular hydrogen bonding involving one or more protons on the nitrogen atom of 2-(1,3-dioxolan-2-yl)aniline are responsible for the formation of the imine1. Kinetics studies show that 2-(1,3-dioxolan-2-yl)aniline reacts with acetonitrile to form an imine through covalent bond formation1.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3-Dioxolan-2-yl)aniline” include a molecular weight of 165.19 g/mol2, and it should be stored under inert gas (nitrogen or Argon) at 2–8 °C2.

科学的研究の応用

Electrochemical Synthesis and Material Applications

A novel polymer based on aniline derivatives was synthesized and characterized for potential applications in dye-sensitized solar cells. The polymer, when combined with graphene, showed a significant improvement in energy conversion efficiency compared to traditional Pt counter electrodes, indicating its potential as a high-conducting and porous material for photovoltaic applications (Shahhosseini et al., 2016).

Organic Synthesis and Catalysis

Research has demonstrated the utility of 1,3-dioxolan-2-yl derivatives in organic synthesis, particularly in the enantioselective Prevost and Woodward reactions. These reactions utilize chiral hypervalent iodine(III) to generate optically active cation intermediates, showing a switchover of stereochemical course and providing a pathway for the regioselective synthesis of complex organic molecules (Fujita et al., 2011).

Crystal Structure and Molecular Design

The crystal structure of a compound derived from 2-(1,3-dioxan-2-yl)aniline was elucidated, highlighting its potential in the design of novel organic compounds. This research provided detailed insights into molecular interactions and structural motifs, which are critical for the development of new materials and chemical entities (Li et al., 2015).

Electrochromic Materials and Polymer Science

Aniline derivatives have been utilized in the synthesis of electrochromic materials. Novel donor–acceptor systems incorporating these derivatives exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for advanced electrochromic applications (Li et al., 2017).

Corrosion Inhibition

Aromatic epoxy monomers, including aniline derivatives, have been studied for their anticorrosive behavior on carbon steel in acidic solutions. These compounds act as effective corrosion inhibitors, demonstrating the potential for protective coatings in industrial applications (Dagdag et al., 2019).

Safety And Hazards

The safety symbol for “2-(1,3-Dioxolan-2-yl)aniline” is GHS07, and the signal word is Warning2. The hazard statements are H315-H319-H335, and the precautionary statements are P280-P304+P340-P305+P351+P3382.

将来の方向性

There are no specific future directions mentioned in the retrieved papers. However, given its use in the synthesis of other compounds that are used as herbicides, fungicides, and pesticides1, further research could explore its potential applications in these areas.

特性

IUPAC Name |

2-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWUUJITIDANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295870 | |

| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxolan-2-yl)aniline | |

CAS RN |

26908-34-9 | |

| Record name | 26908-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)